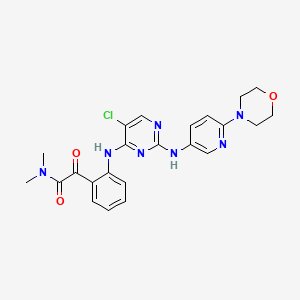
FAK/aurora kinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAK/aurora kinase-IN-1 is a compound that targets both focal adhesion kinase and aurora kinase A. Focal adhesion kinase is a non-receptor tyrosine kinase involved in cellular processes such as adhesion, migration, and survival . Aurora kinase A is a serine/threonine kinase essential for cell division and is often overexpressed in cancer cells . The dual inhibition of these kinases makes this compound a promising candidate for cancer therapy.
Preparation Methods
The synthesis of FAK/aurora kinase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness .
Chemical Reactions Analysis
FAK/aurora kinase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound .
Scientific Research Applications
FAK/aurora kinase-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition mechanisms of kinases. In biology, it helps in understanding cell signaling pathways and their role in cancer progression. In medicine, it is being investigated as a potential therapeutic agent for treating various cancers due to its ability to inhibit key kinases involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of FAK/aurora kinase-IN-1 involves the inhibition of focal adhesion kinase and aurora kinase A. Focal adhesion kinase plays a crucial role in transmitting signals from the extracellular matrix to the cell cytoplasm, regulating cell survival, proliferation, migration, and invasion . Aurora kinase A is involved in cell division processes by regulating mitosis . By inhibiting these kinases, this compound disrupts critical cellular functions, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
FAK/aurora kinase-IN-1 is unique due to its dual inhibition of both focal adhesion kinase and aurora kinase A. Similar compounds include other focal adhesion kinase inhibitors like PF-573228 and aurora kinase inhibitors like alisertib . these compounds typically target only one kinase, whereas this compound targets both, providing a broader therapeutic potential .
Properties
Molecular Formula |
C23H24ClN7O3 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[2-[[5-chloro-2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]amino]phenyl]-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C23H24ClN7O3/c1-30(2)22(33)20(32)16-5-3-4-6-18(16)28-21-17(24)14-26-23(29-21)27-15-7-8-19(25-13-15)31-9-11-34-12-10-31/h3-8,13-14H,9-12H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
AFDBHVRIGXISEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















